molecular formula C17H28FN3O2Si B1439653 (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime CAS No. 1228670-36-7

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Cat. No. B1439653
M. Wt: 353.5 g/mol
InChI Key: WOTVVABGCQKFMF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, its common names, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves detailing the molecular structure of the compound, including bond lengths and angles, the presence of any functional groups, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including the reagents and conditions needed for these reactions to occur.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Decontamination and Antidotal Treatment

Oximes, such as HI-6, have demonstrated efficacy in decontamination and antidotal treatment against organophosphate poisoning. For instance, the parenteral application of antidotes has shown effectiveness, regardless of the organophosphate formulation, with protective ratios indicating significant therapeutic potential. This is particularly relevant in the context of percutaneous poisoning with highly toxic organophosphates, where combined procedures involving oximes can lead to enhanced therapeutic outcomes (Dragan L. Knez˘ević & V. Tadić, 1994).

Biodegradation

The biodegradation and fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), have been extensively studied, indicating that microorganisms capable of degrading these substances can utilize them as carbon and energy sources. This research suggests potential environmental and industrial applications for oxime-like compounds in the remediation of contaminated sites (S. Thornton et al., 2020).

Nerve Agent Poisoning Antidotes

Reviews of N-methyl-2-pyridinealdoxime (PAM), toxogonin, and HI-6 as antidotes to nerve agents highlight the critical role of oximes in emergency medical response to chemical warfare and pesticide exposure. The effectiveness of these compounds in conjunction with atropine and diazepam underscores their importance in pharmacology and toxicology (R. M. Dawson, 1994).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions involving the compound, based on its known properties and uses.


Please consult with a qualified professional or refer to relevant resources for specific information on your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(NE)-N-[[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28FN3O2Si/c1-17(2,3)24(4,5)23-12-13-8-9-21(11-13)15-7-6-14(10-19-22)16(18)20-15/h6-7,10,13,22H,8-9,11-12H2,1-5H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVVABGCQKFMF-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28FN3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Reactant of Route 2
Reactant of Route 2
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Reactant of Route 3
Reactant of Route 3
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Reactant of Route 4
Reactant of Route 4
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Reactant of Route 5
Reactant of Route 5
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Reactant of Route 6
Reactant of Route 6
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.